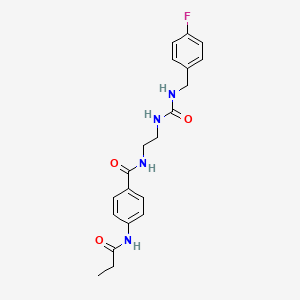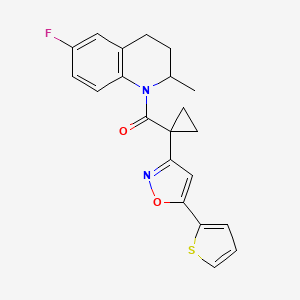![molecular formula C15H19FN6O B2565177 4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2415569-69-4](/img/structure/B2565177.png)
4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, fluoro, and piperazinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of Fluoro and Ethyl Groups: Fluorination and ethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) and ethyl iodide, respectively.
Attachment of Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with hydrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups like halides.
Major Products
Oxidation: Formation of 4-ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine-2-carboxylic acid.
Reduction: Formation of 4-ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-5-fluoro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 4-Ethyl-5-fluoro-6-[4-(2-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 4-Ethyl-5-fluoro-6-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]pyrimidine
Uniqueness
4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the methoxypyrimidinyl group, which can impart distinct electronic and steric properties
Propriétés
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c1-3-11-14(16)15(20-9-17-11)22-6-4-21(5-7-22)12-8-13(23-2)19-10-18-12/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVHODADLXNHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)
![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)
![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2565100.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)
![(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2565103.png)






![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)
![2-{[5-(3-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2565115.png)
